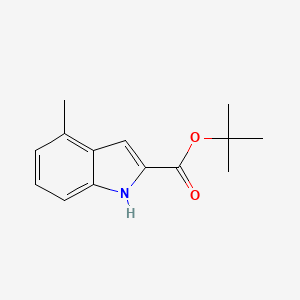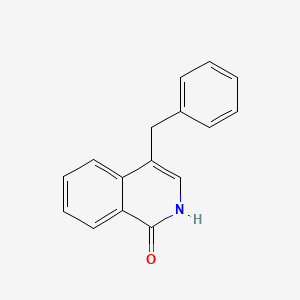
4-Benzylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by a benzyl group attached to the nitrogen atom of the isoquinoline ring system. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: One common method for synthesizing 4-Benzylisoquinolin-1(2H)-one involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine with an acid chloride to form an intermediate amide. The amide is then cyclized using a Lewis acid, such as phosphorus oxychloride (POCl3), to yield the isoquinoline derivative.
Pictet-Spengler Reaction: Another synthetic route involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Benzylisoquinolin-1(2H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: : 4-Benzylisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex alkaloids and other heterocyclic compounds. Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases. Industry : It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Benzylisoquinolin-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to physiological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound of the isoquinoline family, lacking the benzyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline Alkaloids: A class of natural products that include compounds like papaverine and noscapine.
Uniqueness: 4-Benzylisoquinolin-1(2H)-one is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
60813-39-0 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-benzyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |
Clé InChI |
SPSFKUNCYSHNOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
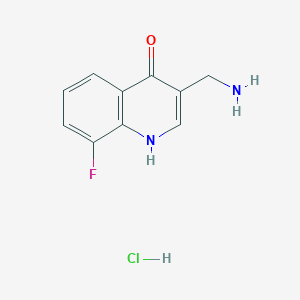

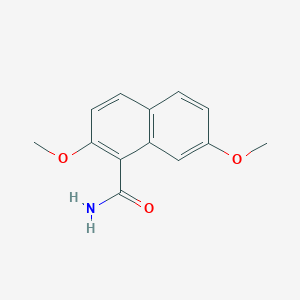
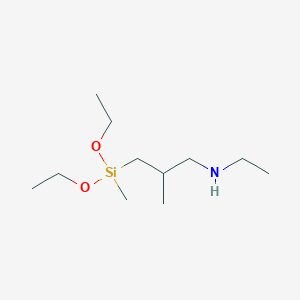
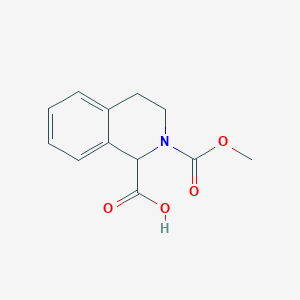

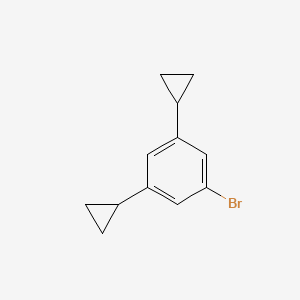
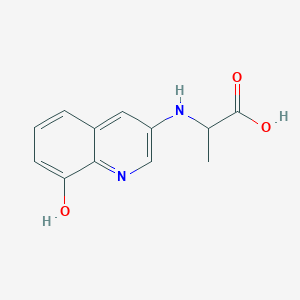
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)



